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Compound of Interest

Compound Name: T-448

Cat. No.: B10818677 Get Quote

The designation "T-448" refers to two distinct therapeutic candidates with disparate

mechanisms of action, both of which are under investigation for their potential in treating

complex diseases. One T-448 is a small molecule inhibitor of Lysine-Specific Demethylase 1

(LSD1), a key enzyme in epigenetic regulation, being explored for neurological disorders. The

other, an antibody known as EOS-448 (also GSK4428859A or belrestotug), targets the T-cell

immunoglobulin and ITIM domain (TIGIT) immune checkpoint and is in development as an

immuno-oncology agent. This guide provides a detailed technical overview of the core

mechanism of action for both of these compounds, tailored for researchers, scientists, and drug

development professionals.

T-448: A Selective, Irreversible Inhibitor of LSD1 for
Neurological Disorders
Core Mechanism of Action: T-448 is a specific, orally active, and irreversible inhibitor of Lysine-

Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at

lysine 4 (H3K4).[1][2] By inhibiting LSD1, T-448 leads to an increase in H3K4 methylation, a

key epigenetic mark associated with active gene transcription.[1][2] This targeted modulation of

the epigenome is being investigated as a therapeutic strategy for central nervous system

disorders associated with epigenetic dysregulation.[1][2]

A crucial aspect of T-448's mechanism is its selectivity and improved safety profile compared to

other LSD1 inhibitors.[1][2] Many first-generation LSD1 inhibitors also disrupt the interaction

between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), which is critical
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for hematopoietic stem cell differentiation and can lead to hematological toxicities like

thrombocytopenia.[1][2] T-448, however, has a minimal impact on the LSD1-GFI1B complex.[1]

[2] This is achieved through the formation of a compact formyl-flavin adenine dinucleotide

(FAD) adduct, which inactivates the enzyme without significantly altering its protein-protein

interactions.[1][2]

Quantitative Data
Parameter Value Species Assay/Method Reference

IC50 (LSD1) 22 nM
Human

(recombinant)

Enzyme

Inhibition Assay
[2]

Effect on

H3K4me2

Significant

increase

Rat (primary

cultured

neurons)

RT-PCR (on

Ucp2 gene)

In Vivo Efficacy

Partial but

significant rescue

of correct choice

rate

NR1-hypo mice Y-maze test [1]

Hematological

Safety

No significant

change in

platelet count

Mice
In vivo toxicity

study
[1]

Experimental Protocols
LSD1 Enzyme Inhibition Assay: The inhibitory activity of T-448 on LSD1 is determined using a

biochemical assay that measures the demethylation of a synthetic substrate. A common

method involves the use of a di-methylated H3K4 peptide as a substrate for recombinant

human LSD1. The enzymatic reaction produces hydrogen peroxide as a byproduct, which can

be detected using a fluorometric or colorimetric probe. The assay is typically performed in a 96-

well plate format for high-throughput screening. Test compounds are pre-incubated with the

enzyme before the addition of the substrate, and the resulting signal is measured over time to

determine the rate of inhibition. The IC50 value is calculated from the dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay for H3K4 Methylation: To assess the effect of T-
448 on histone methylation in a cellular context, Chromatin Immunoprecipitation (ChIP)
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followed by quantitative PCR (qPCR) is employed.

Cell Culture and Treatment: Primary cultured rat neurons are treated with varying

concentrations of T-448 or vehicle control for a specified duration (e.g., 24 hours).

Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link

proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller

fragments using sonication.

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for di-

methylated H3K4 (H3K4me2). The antibody-chromatin complexes are then captured using

protein A/G magnetic beads.

DNA Purification and qPCR: The cross-links are reversed, and the DNA is purified. The

amount of specific DNA sequences (e.g., the promoter region of the Ucp2 gene) in the

immunoprecipitated sample is quantified using qPCR. The results are typically expressed as

a percentage of the input chromatin.

Y-Maze Test for Learning and Memory in NR1-hypo Mice: The Y-maze is used to assess spatial

working memory in rodents. The NMDA receptor hypofunction (NR1-hypo) mouse model is

used to simulate cognitive deficits.

Animal Model and Treatment: NR1-hypo mice are orally administered T-448 or vehicle daily

for a period of three weeks.

Apparatus: The Y-maze consists of three identical arms at a 120-degree angle from each

other.

Procedure: Each mouse is placed in the center of the maze and allowed to freely explore the

arms for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

Data Analysis: A spontaneous alternation is defined as successive entries into the three

different arms. The percentage of spontaneous alternations is calculated as [(number of

alternations) / (total number of arm entries - 2)] x 100. An increase in the percentage of

spontaneous alternations indicates improved spatial working memory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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